molecular formula C15H10Cl2O4S B13759115 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid CAS No. 7235-54-3

2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid

Cat. No.: B13759115
CAS No.: 7235-54-3
M. Wt: 357.2 g/mol
InChI Key: NEFNTKXPJAWGGJ-UHFFFAOYSA-N
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Description

2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid is a synthetic organic compound characterized by its unique structure, which includes dichloro, thiophene, and phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorophenol with 3-oxo-3-thiophen-2-ylprop-1-enyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]propionic acid
  • 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]butyric acid

Comparison: Compared to its analogs, 2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid exhibits unique properties due to the presence of the acetic acid moiety.

Properties

CAS No.

7235-54-3

Molecular Formula

C15H10Cl2O4S

Molecular Weight

357.2 g/mol

IUPAC Name

2-[2,3-dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid

InChI

InChI=1S/C15H10Cl2O4S/c16-14-9(3-5-10(18)12-2-1-7-22-12)4-6-11(15(14)17)21-8-13(19)20/h1-7H,8H2,(H,19,20)

InChI Key

NEFNTKXPJAWGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Origin of Product

United States

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